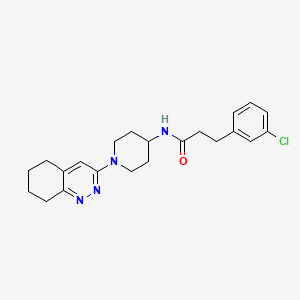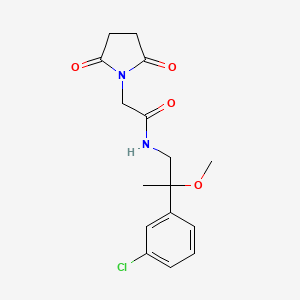![molecular formula C16H11F2NO4 B2363143 [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721908-78-7](/img/structure/B2363143.png)
[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in cancer cells or microorganisms. It has been shown to induce apoptosis (programmed cell death) in cancer cells and disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. Additionally, it has been shown to have low toxicity in normal cells and tissues, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate is its potential use as a therapeutic agent for cancer and infectious diseases. It has also been shown to have low toxicity in normal cells and tissues, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions related to [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate. One potential direction is the further development of this compound as a therapeutic agent for cancer and infectious diseases. Another potential direction is the development of new methods for synthesizing this compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate can be synthesized using different methods. One of the most commonly used methods involves the reaction of 4-formylbenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate has several potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Properties
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO4/c17-12-5-6-14(13(18)7-12)19-15(21)9-23-16(22)11-3-1-10(8-20)2-4-11/h1-8H,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYCPZINIEBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)

![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)


![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)
![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)

![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
